1-(2-氯-4-氟苄基)-1H-吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

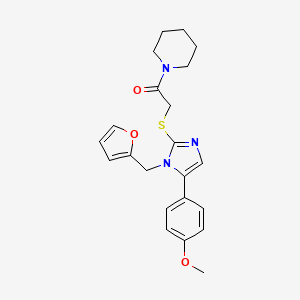

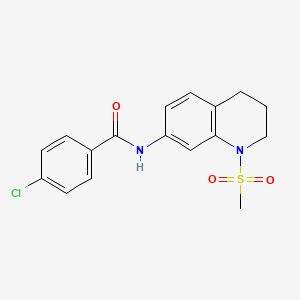

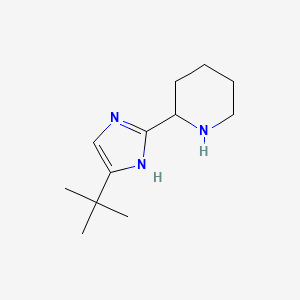

The compound “1-(2-chloro-4-fluorobenzyl)-1H-indole-2,3-dione” is a complex organic molecule. It likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a 2,3-dione group (indicating the presence of two carbonyl groups at the 2nd and 3rd positions of the indole), and a 2-chloro-4-fluorobenzyl group (a benzyl group with chlorine and fluorine substituents) attached to the nitrogen of the indole .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and 2,3-dione groups, as well as the 2-chloro-4-fluorobenzyl substituent . The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dione groups and the halogen substituents might influence its solubility, while the aromatic indole ring might contribute to its stability .科学研究应用

抗癌活性

合成与抗癌活性:该衍生物已被用于合成对人乳腺癌细胞显示出有希望的抗癌活性的 N-取代吲哚衍生物。强吸电子基团(如硝基)的存在增强了它的有效性 (Kumar & Sharma, 2022).

螺吲哚衍生物和抗癌功效:与 1-(2-氯-4-氟苄基)-1H-吲哚-2,3-二酮在结构上相关的螺吲哚衍生物已在各种癌细胞系中显示出显着的抗癌特性 (Eraslan-Elma et al., 2022).

抗结核活性

- 结构-抗结核活性关系:1-(2-氯-4-氟苄基)-1H-吲哚-2,3-二酮的衍生物已被研究其对结核分枝杆菌的抗结核活性。某些衍生物表现出显着的抑制活性,突出了它们在结核病治疗中的潜力 (Karalı et al., 2007).

神经保护和化学传感器应用

乙酰胆碱酯酶抑制:类似化合物已被合成,因为它们具有作为乙酰胆碱酯酶抑制剂的潜力,表明在阿尔茨海默病等神经退行性疾病中的应用 (Ismail et al., 2012).

选择性光学化学传感器:衍生物已被用作 Fe3+ 离子的化学传感器,表现出高灵敏度和选择性。这表明它们在金属离子检测和环境监测中的应用 (Fahmi et al., 2019).

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with transition metals used in these reactions.

Mode of Action

Based on its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound might form carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Biochemical Pathways

The suzuki–miyaura cross-coupling reactions, in which similar compounds are used, involve the formation of carbon-carbon bonds . This suggests that the compound might play a role in synthetic pathways that require the formation of such bonds.

Pharmacokinetics

A compound with a similar structure, “4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4h)-one (gm-90432)”, has been evaluated for its efficacy and pharmacokinetics as an anti-seizure agent . This suggests that “1-[(2-chloro-4-fluorophenyl)methyl]indole-2,3-dione” might have similar pharmacokinetic properties.

Result of Action

Based on its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound might contribute to the formation of carbon-carbon bonds, which are fundamental to many synthetic processes in chemistry.

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

安全和危害

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing halogen substituents can sometimes be hazardous due to their potential reactivity . Always refer to the appropriate safety data sheet (SDS) for detailed safety and handling information .

未来方向

The future directions for research on this compound would likely depend on its intended applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or investigating its safety and efficacy in clinical trials .

属性

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFNO2/c16-12-7-10(17)6-5-9(12)8-18-13-4-2-1-3-11(13)14(19)15(18)20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRGYDMBTCQXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-4-fluorobenzyl)-1H-indole-2,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,5S)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2468827.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2468828.png)

methanamine](/img/structure/B2468831.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![1-[4-(1-azepanylsulfonyl)benzoyl]-2-(ethylthio)-1H-benzimidazole](/img/structure/B2468838.png)